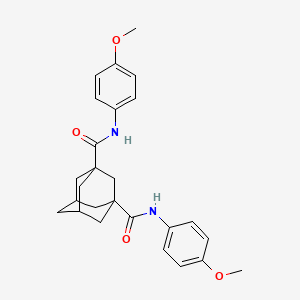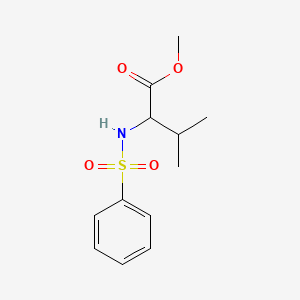![molecular formula C17H14FN3O3S2 B4974255 2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has therapeutic potential in various B-cell malignancies and autoimmune diseases.
作用机制
TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to downstream inhibition of B-cell receptor signaling, including the activation of NF-κB and AKT pathways. The inhibition of BTK also affects other cellular processes, such as chemotaxis and adhesion, which are important for the migration and homing of B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit their proliferation and migration. It also modulates the activity of immune cells, such as T-cells and natural killer cells, which play a role in the anti-tumor immune response. In preclinical models of autoimmune diseases, TAK-659 has been shown to reduce the production of autoantibodies and inflammatory cytokines, as well as improve disease pathology.
实验室实验的优点和局限性
One advantage of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is that it may not be effective in all B-cell malignancies or autoimmune diseases, as their pathogenesis and signaling pathways may differ. Additionally, the optimal dosing and scheduling of TAK-659 may vary depending on the disease model and treatment regimen.
未来方向
There are several future directions for the development and application of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor activity. Another direction is the investigation of TAK-659 in other B-cell malignancies and autoimmune diseases, such as multiple myeloma and type 1 diabetes. Additionally, the identification of biomarkers that predict response to TAK-659 may help to personalize its use in clinical settings.
合成方法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2-fluorophenyl)acetic acid, which is converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then treated with 4-(1,3-thiazol-2-ylamino)sulfonylphenylboronic acid in the presence of a palladium catalyst to give the final product.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). It has shown potent anti-tumor activity in these models, both as a single agent and in combination with other drugs. TAK-659 has also been investigated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing disease activity.
属性
IUPAC Name |
2-(2-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-15-4-2-1-3-12(15)11-16(22)20-13-5-7-14(8-6-13)26(23,24)21-17-19-9-10-25-17/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMTSPNNRMMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)


![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)